![molecular formula C14H11FN4O2S B2781817 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide CAS No. 951942-98-6](/img/structure/B2781817.png)

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

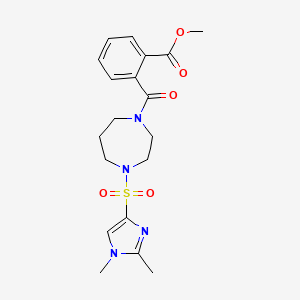

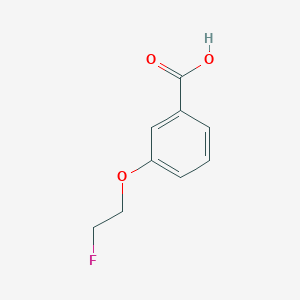

The compound “N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a quinoline ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiadiazole ring and a quinoline ring suggests that this compound may have aromatic properties, which could influence its reactivity and stability .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions, while the thiadiazole and quinoline rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces .Applications De Recherche Scientifique

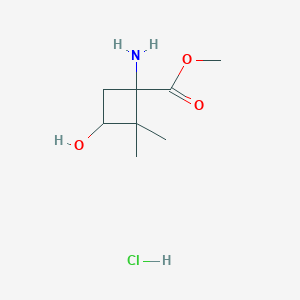

Synthesis and Chemical Characterization

Research in the field of heterocyclic chemistry has shown interest in compounds with thiadiazole and quinoline components due to their potential biological activities. For instance, Khalafy et al. (2018) developed an efficient synthesis method for imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides, which are related to thiadiazole derivatives. This synthesis is characterized by operational simplicity and high yields, indicating the potential for creating structurally similar compounds efficiently (Khalafy, Etivand, & Khalillou, 2018).

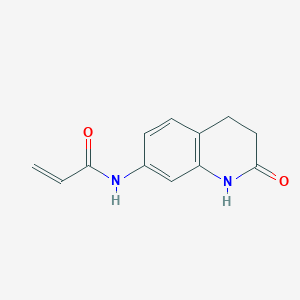

Biological Activities

Compounds containing thiadiazole and quinoline moieties have been investigated for their biological activities. For example, research on fluoroquinolone-based 4-thiazolidinones by Patel & Patel (2010) explored their antimicrobial properties. The study synthesized compounds showing potential as antimicrobial agents, highlighting the relevance of such structural features in developing new drugs (Patel & Patel, 2010).

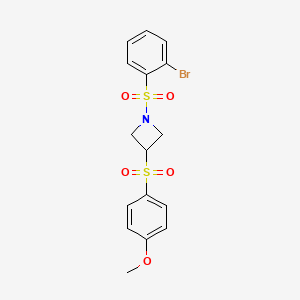

Chemodosimetric Applications

A study by Song et al. (2006) described the synthesis of a thioamide derivative of 8-hydroxyquinoline-benzothiazole for Hg^2+ ion detection. This compound showed highly selective fluorescence enhancing properties, demonstrating the utility of quinoline derivatives in environmental monitoring and sensing applications (Song et al., 2006).

Anticancer Activity

Further research into the synthesis of quinoline derivatives, such as the work by Gaber et al. (2021) , has focused on their anticancer effects. Their study synthesized new quinoline-3-carboxylic acid derivatives and tested their efficacy against breast cancer cells, revealing compounds with significant anticancer activity (Gaber et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-2-11-18-19-14(22-11)17-13(21)9-6-16-10-4-3-7(15)5-8(10)12(9)20/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGZXXPGESTOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2781738.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)

![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)